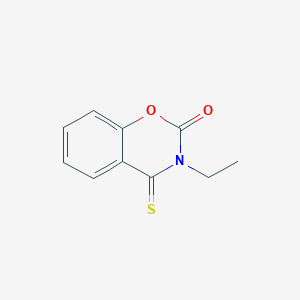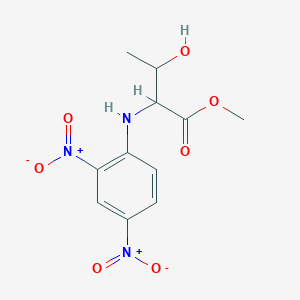
methyl N-(2,4-dinitrophenyl)threoninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2,4-dinitrophenyl)threoninate is an organic compound with the molecular formula C11H13N3O7. It is a derivative of threonine, an amino acid, and contains a dinitrophenyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2,4-dinitrophenyl)threoninate typically involves the reaction of threonine with 2,4-dinitrofluorobenzene in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of threonine attacks the fluorine-substituted aromatic ring, resulting in the formation of the dinitrophenyl derivative. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(2,4-dinitrophenyl)threoninate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while nucleophilic substitution could result in various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Methyl N-(2,4-dinitrophenyl)threoninate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive dinitrophenyl group.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which methyl N-(2,4-dinitrophenyl)threoninate exerts its effects is primarily through its reactive dinitrophenyl group. This group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modification of their function. The electron-withdrawing nature of the dinitrophenyl group also influences the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-(2,4-dinitrophenyl)glycinate
- Methyl N-(2,4-dinitrophenyl)alaninate
- Methyl N-(2,4-dinitrophenyl)valinate
Uniqueness
Methyl N-(2,4-dinitrophenyl)threoninate is unique due to the presence of the threonine moiety, which contains both a hydroxyl and an amino group. This dual functionality allows for a wider range of chemical reactions and interactions compared to similar compounds that may only have one functional group .
Propiedades
Número CAS |
10420-76-5 |
|---|---|
Fórmula molecular |
C11H13N3O7 |
Peso molecular |
299.24 g/mol |
Nombre IUPAC |
methyl 2-(2,4-dinitroanilino)-3-hydroxybutanoate |
InChI |
InChI=1S/C11H13N3O7/c1-6(15)10(11(16)21-2)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12,15H,1-2H3 |
Clave InChI |
BVBFXLSRAGMSDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



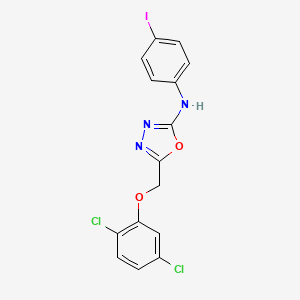
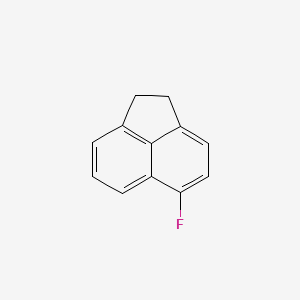
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14158108.png)
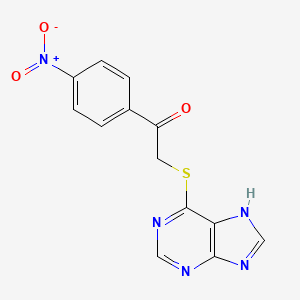
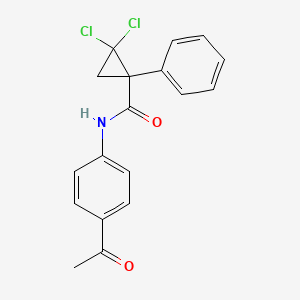
![1-(2,5-dimethoxyphenyl)-3-[(2R)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14158127.png)

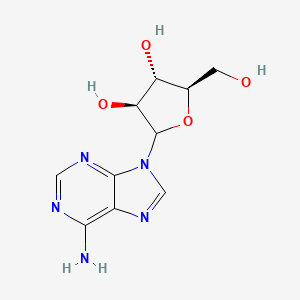

![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B14158148.png)

